

Spectroscopic Analysis of 1-Ethoxy-3-methyl-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-Ethoxy-3-methyl-2-nitrobenzene
CAS No.:	342044-61-5
Cat. No.:	B373526

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An In-depth Exploration of the Structural Elucidation of **1-Ethoxy-3-methyl-2-nitrobenzene** through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

1-Ethoxy-3-methyl-2-nitrobenzene, with the chemical formula $C_9H_{11}NO_3$ and CAS number 342044-61-5, is a substituted nitroaromatic compound. The arrangement of an ethoxy, a methyl, and a nitro group on the benzene ring gives rise to a unique electronic environment, making its structural characterization by spectroscopic methods a valuable case study for researchers and scientists in organic chemistry and drug development. The interplay of these functional groups—the electron-donating ethoxy and methyl groups and the electron-withdrawing nitro group—creates a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, offering insights into the principles of spectral interpretation for substituted aromatic systems. While experimental data for this specific compound is not widely available in public spectral databases, this guide will utilize established principles of spectroscopy and data from analogous structures to predict and

interpret its spectral characteristics. This approach serves as a robust framework for scientists encountering novel substituted aromatic compounds in their research.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount before delving into the analysis of its spectroscopic data. The key structural features of **1-Ethoxy-3-methyl-2-nitrobenzene** that will influence its spectra are:

- **Aromatic Ring:** A benzene ring with three substituents. The substitution pattern is 1,2,3-trisubstituted.
- **Ethoxy Group (-OCH₂CH₃):** An electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance. It will exhibit characteristic signals in both ¹H and ¹³C NMR.
- **Methyl Group (-CH₃):** An electron-donating group through an inductive effect. It will appear as a distinct singlet in the ¹H NMR spectrum.
- **Nitro Group (-NO₂):** A strong electron-withdrawing group, both through induction and resonance. This group significantly influences the chemical shifts of the aromatic protons and carbons and has very characteristic IR absorption bands.

The steric hindrance between the adjacent ethoxy and nitro groups may cause the nitro group to be twisted out of the plane of the benzene ring, which can affect the extent of resonance and, consequently, the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of **1-Ethoxy-3-methyl-2-nitrobenzene** is expected to show distinct signals for the aromatic protons and the protons of the ethoxy and methyl groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aromatic (H4, H5, H6)	6.8 - 7.5	Multiplet	ortho, meta	3H
Ethoxy (-OCH ₂ -)	~4.1	Quartet	~7.0	2H
Methyl (Ar-CH ₃)	~2.3	Singlet	-	3H
Ethoxy (-CH ₃)	~1.4	Triplet	~7.0	3H

Causality Behind Experimental Choices and Interpretation:

- **Aromatic Protons (H4, H5, H6):** The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will deshield the adjacent protons, shifting them downfield, while the electron-donating ethoxy and methyl groups will shield them, causing an upfield shift. The interplay of these effects results in a complex multiplet in the aromatic region. The specific positions will depend on the relative strengths of the electronic effects at each position.
- **Ethoxy Group Protons:** The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, causing their signal to appear around 4.1 ppm. They are coupled to the three methyl protons of the ethoxy group, resulting in a quartet (n+1 rule, where n=3). The methyl protons (-CH₃) of the ethoxy group are coupled to the two methylene protons, leading to a triplet at a more upfield position (~1.4 ppm).
- **Methyl Group Proton:** The methyl group attached to the aromatic ring is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift will be in the typical benzylic proton region.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the lack of symmetry, all nine carbon atoms are expected to be unique and therefore

produce nine distinct signals.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aromatic (C1-C6)	110 - 160
Ethoxy (-OCH ₂ -)	~65
Aromatic Methyl (-CH ₃)	~15-20
Ethoxy Methyl (-CH ₃)	~14

Expert Insights on ¹³C Assignments:

- C1 (Attached to Ethoxy): This carbon will be significantly deshielded by the directly attached oxygen and is expected to appear at a high chemical shift value within the aromatic region.
- C2 (Attached to Nitro): The carbon bearing the nitro group will also be deshielded, though the effect is different from that of the ether linkage.
- C3 (Attached to Methyl): The methyl-substituted carbon's chemical shift will be influenced by the methyl group's electron-donating nature.
- C4, C5, C6: The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the three substituents.
- Ethoxy and Methyl Carbons: The chemical shifts of the ethoxy and methyl carbons are expected in their typical aliphatic regions.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **1-Ethoxy-3-methyl-2-nitrobenzene** will be dominated by the characteristic absorptions of the nitro group, the ether linkage, and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
Aliphatic C-H Stretch	3000 - 2850	Medium
Asymmetric NO ₂ Stretch	1550 - 1475	Strong
Symmetric NO ₂ Stretch	1360 - 1290	Strong
Aromatic C=C Stretch	1600 - 1450	Medium to Weak
C-O-C Stretch (Ether)	1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric)	Strong
C-N Stretch	890 - 835	Medium

Authoritative Grounding:

The presence of a strong electron-withdrawing nitro group conjugated with the aromatic ring typically results in two strong, characteristic absorption bands for the asymmetric and symmetric NO₂ stretching vibrations.^{[1][2]} The C-O stretching vibrations of the aromatic ether are also expected to be strong and are diagnostic for this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

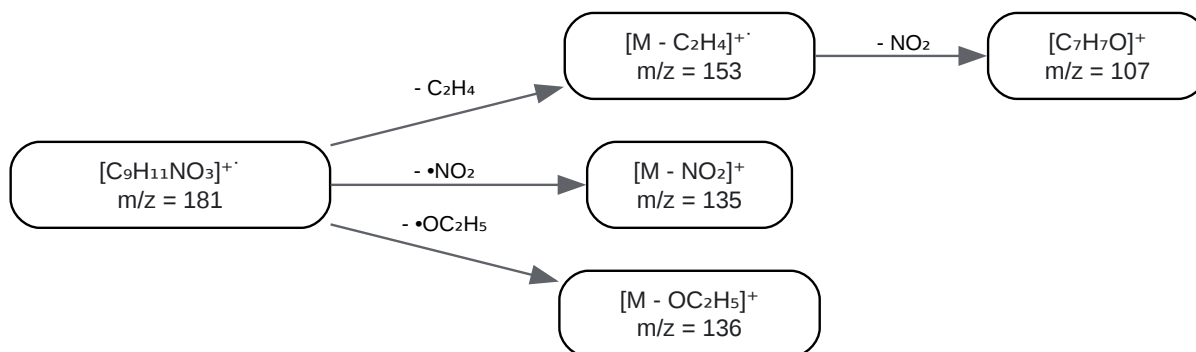
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- The solution is injected into the mass spectrometer.
- In the ionization chamber, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecule to lose an electron, forming a molecular ion ($M^{+\cdot}$), and to fragment into smaller ions.
- The ions are then separated by their mass-to-charge ratio (m/z) and detected.

Predicted Fragmentation Pattern:

The molecular ion peak ($M^{+\cdot}$) for $C_9H_{11}NO_3$ is expected at $m/z = 181$.

Visualization of Fragmentation:



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Caption: Predicted major fragmentation pathways for **1-Ethoxy-3-methyl-2-nitrobenzene** in EI-MS.

Interpretation of Key Fragments:

- $m/z = 153$: Loss of ethene (C_2H_4) from the ethoxy group via a McLafferty-type rearrangement is a common fragmentation pathway for aromatic ethers.

- $m/z = 135$: Loss of the nitro group ($\bullet\text{NO}_2$) is a characteristic fragmentation for nitroaromatic compounds.
- $m/z = 136$: Loss of the ethoxy radical ($\bullet\text{OC}_2\text{H}_5$).
- $m/z = 107$: This fragment could arise from the loss of the nitro group from the m/z 153 fragment.

Conclusion

The comprehensive spectroscopic analysis of **1-Ethoxy-3-methyl-2-nitrobenzene**, integrating ^1H NMR, ^{13}C NMR, IR, and MS data, provides a powerful and self-validating system for its structural confirmation. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a detailed roadmap for researchers to interpret the experimental spectra of this and similar substituted aromatic compounds. The causality-driven explanations for spectral features and fragmentation patterns underscore the importance of a deep understanding of the underlying physical principles in modern analytical chemistry. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel organic molecules.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Ethoxy-3-methyl-2-nitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b373526/docs#spectroscopic-analysis-of-1-ethoxy-3-methyl-2-nitrobenzene-a-technical-guide>]

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